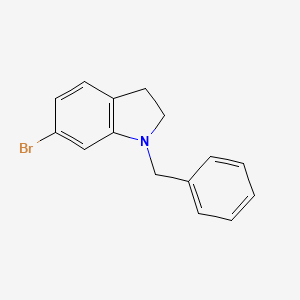
1-Benzyl-6-bromo-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-6-bromo-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a benzyl group attached to the nitrogen atom of the indole ring and a bromine atom at the sixth position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-2,3-dihydro-1H-indole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-benzyl-2,3-dihydro-1H-indole without the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions produce oxidized indole derivatives.
- Reduction reactions result in de-brominated indole compounds.
Aplicaciones Científicas De Investigación
1-Benzyl-6-bromo-2,3-dihydro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-6-bromo-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions. The benzyl group can contribute to the compound’s overall lipophilicity, affecting its cellular uptake and distribution.
Comparación Con Compuestos Similares
1-Benzyl-2,3-dihydro-1H-indole: Lacks the bromine atom at the sixth position, resulting in different reactivity and biological activity.
6-Bromo-2,3-dihydro-1H-indole:
1-Benzyl-5-bromo-2,3-dihydro-1H-indole: Bromine atom at the fifth position, leading to different substitution patterns and reactivity.
Uniqueness: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole is unique due to the specific positioning of the bromine atom and the benzyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
63839-22-5 |
|---|---|
Fórmula molecular |
C15H14BrN |
Peso molecular |
288.18 g/mol |
Nombre IUPAC |
1-benzyl-6-bromo-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BrN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Clave InChI |
POVUUVJNTSZZAF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


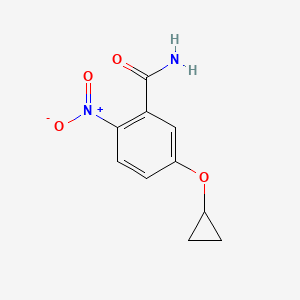

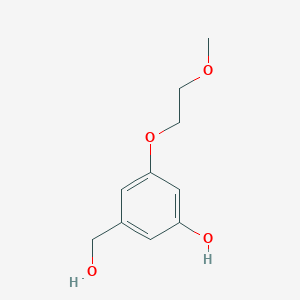
![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)
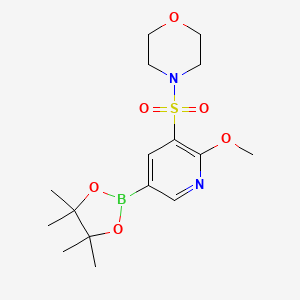
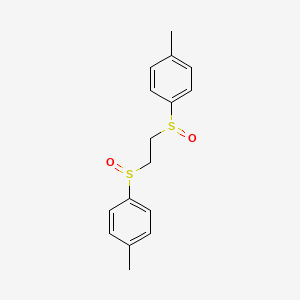
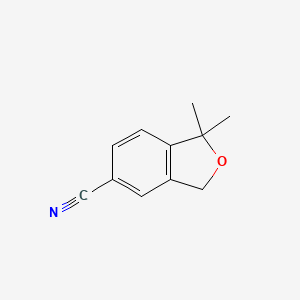
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
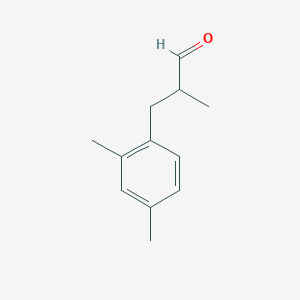
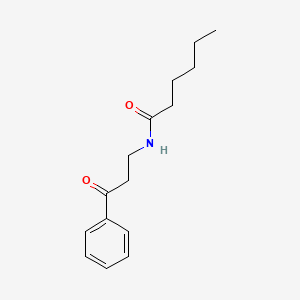
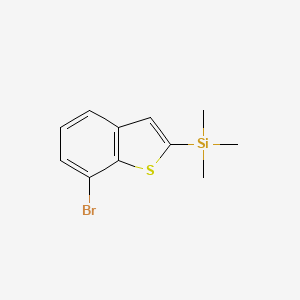
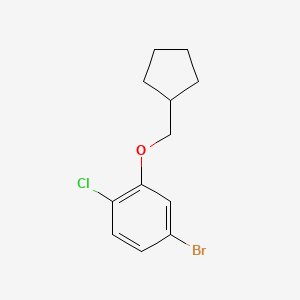
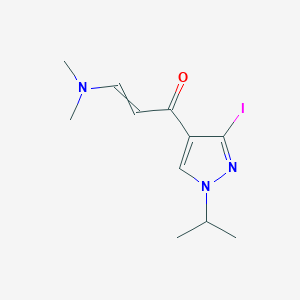
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
